molecular formula C6H12O2 B12313077 2-Methoxypentanal

2-Methoxypentanal

Cat. No.: B12313077
M. Wt: 116.16 g/mol
InChI Key: SSLGGSKKCVXQHU-UHFFFAOYSA-N
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Description

2-Methoxypentanal is an organic compound with the molecular formula C6H12O2. It is an aldehyde with a methoxy group attached to the second carbon of the pentanal chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the second carbon of the pentanal chain .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of pentanal to this compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypentanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxypentanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methoxypentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines. These imines can further undergo various chemical transformations, leading to the formation of different products. The methoxy group on the second carbon can also participate in various chemical reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

    2-Methoxybutanal: Similar structure but with a shorter carbon chain.

    2-Methoxypropanal: Even shorter carbon chain with similar functional groups.

    2-Methoxypentanoic acid: The oxidized form of 2-Methoxypentanal

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of an aldehyde with the presence of a methoxy group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxypentanal

InChI

InChI=1S/C6H12O2/c1-3-4-6(5-7)8-2/h5-6H,3-4H2,1-2H3

InChI Key

SSLGGSKKCVXQHU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=O)OC

Origin of Product

United States

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